6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine
Beschreibung
6-Bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 6, 4, and 7, respectively.
Eigenschaften
Molekularformel |
C7H2BrClFN3 |
|---|---|
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H |
InChI-Schlüssel |
LKRKOUVKFSSFLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways Involved:
Kinases: Inhibition of specific kinases involved in cell growth and proliferation.
Enzymes: Interaction with enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
- 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine (CAS: 2666994-25-6) This analog shares the 4-chloro and 7-bromo substituents but introduces a difluoromethyl group at position 2. In contrast, the target compound’s 7-fluoro substituent may offer milder electronic effects while improving metabolic stability in drug candidates .
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Replacing the pyrido[3,2-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine system alters conjugation and solubility. The pyrrolo analog’s methyl group at position 7 increases hydrophobicity, whereas the target compound’s 7-fluoro group balances lipophilicity and polarity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Functional Group Variations
- 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Substituting the pyrido ring with a thieno[3,2-d]pyrimidine system (sulfur-containing) modifies π-electron delocalization and redox properties. Thieno analogs are more prone to electrophilic aromatic substitution but less stable under oxidative conditions compared to pyrido derivatives. The target compound’s fluorine atom at position 7 likely enhances oxidative stability .
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1016636-76-2)
This compound introduces a cyclopentyl group and a ketone at position 7, significantly altering steric and electronic profiles. The cyclopentyl moiety enhances binding affinity in kinase inhibitors, while the ketone increases hydrogen-bonding capacity. The target compound’s 7-fluoro group offers a smaller steric footprint, favoring interactions with shallow enzyme pockets .
Data Tables: Key Structural and Functional Comparisons
Research Implications and Limitations
- Pharmacological Potential: Fluorine at position 7 may improve bioavailability and target selectivity compared to methyl or cyclopentyl groups .
- Material Science Applications : Bromine and chlorine enhance cross-coupling reactivity for functionalized polymers or OLEDs .
- Synthetic Challenges : Sequential halogenation at positions 4, 6, and 7 requires precise control to avoid regiochemical byproducts .
Biologische Aktivität
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. Its unique structure, characterized by a fused bicyclic system containing nitrogen atoms and halogen substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is CHBrClFN, with a molecular weight of approximately 247.48 g/mol. The presence of bromine and chlorine atoms significantly influences its reactivity and biological interactions.
Research indicates that 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine acts primarily as an inhibitor of various kinases involved in cancer cell proliferation. The mechanism typically involves binding to the active site of these enzymes, disrupting critical signaling pathways essential for tumor growth. Specifically, it has shown inhibitory effects on:
- Dihydrofolate reductase (DHFR) : Implicated in nucleotide synthesis and cellular proliferation.
- Tyrosine-protein kinase Abl : Associated with chronic myelogenous leukemia (CML) and other malignancies.
- Mitogen-activated protein kinases (MAPKs) : Involved in cellular responses to growth factors and stress signals.
Biological Activity Overview
The biological activity of 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine can be summarized in the following table:
Case Studies
Several studies have explored the efficacy of 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine in preclinical settings:
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The IC values were significantly lower compared to untreated controls, indicating potent anti-tumor activity.
- Synergistic Effects with Other Agents : Research has shown that combining 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine with existing chemotherapeutics enhanced therapeutic efficacy. This synergistic effect may be attributed to its ability to target multiple pathways simultaneously.
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes and prolonged survival rates compared to control groups. These findings support its potential as a viable candidate for further clinical development.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms at positions 6 and 4 undergo nucleophilic substitution under basic conditions. Fluorine at position 7 exhibits lower reactivity due to stronger C-F bond stability.
Table 1: SNAr Reactions and Conditions
Key observations:
Transition Metal-Catalyzed Cross-Couplings
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation for structural diversification.
Table 2: Cross-Coupling Reactions
Notable findings:
-
Suzuki couplings show >85% conversion with electron-deficient aryl boronic acids .
-
Chlorine and fluorine substituents remain inert under these coupling conditions .
Reductive Dehalogenation
Controlled reduction enables selective removal of halogens:
Table 3: Dehalogenation Pathways
Mechanistic notes:
-
Bromine removal precedes chlorine in hydrogenolysis due to weaker C-Br bond .
-
Fluorine remains stable under all tested reductive conditions .
Halogen Exchange Reactions
The compound undergoes halogen displacement under specific conditions:
Table 4: Halogen Exchange Reactions
| Target Position | New Halogen | Reagent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| C6 (Br → I) | KI, CuI | DMF, 140°C, 24h | 6-Iodo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine | ||
| C4 (Cl → F) | KF, 18-crown-6 | DMSO, 160°C, 48h | 6-Bromo-4-fluoro-7-fluoropyrido[3,2-d]pyrimidine |
Critical parameters:
-
Iodination requires copper catalysis for viable yields.
-
Direct fluorination at C4 shows <40% conversion due to steric hindrance.
Cycloaddition and Annulation Reactions
The electron-deficient ring system participates in [4+2] cycloadditions:
Table 5: Cycloaddition Reactions
Key feature:
Stability Under Physiological Conditions
The compound demonstrates predictable degradation patterns:
Hydrolytic Stability (pH 7.4, 37°C):
-
t1/2 = 48h (phosphate buffer)
-
Primary degradation pathway: Sequential loss of Br (C6) and Cl (C4) via hydrolysis
Thermal Stability:
This comprehensive reactivity profile establishes 6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine as a versatile building block for synthesizing pharmaceutically active pyridopyrimidine derivatives . The strategic placement of halogens enables sequential functionalization, making it particularly valuable in multi-step synthetic routes for kinase inhibitors and anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
